6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a 3,4-dimethoxyphenyl group and a methyl group attached. This compound is part of the broader class of pyrrolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method is the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might inhibit kinase activity, which is crucial in cell signaling pathways related to cancer . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Uniqueness
6-(3,4-Dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a dimethoxyphenyl group and a methyl group on the pyrrolopyrazine scaffold differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Properties
CAS No. |
655239-15-9 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C15H15N3O2/c1-9-13(18-15-14(9)16-6-7-17-15)10-4-5-11(19-2)12(8-10)20-3/h4-8H,1-3H3,(H,17,18) |
InChI Key |
NOQBRRDCHJWUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=NC=CN=C12)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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